2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride

Description

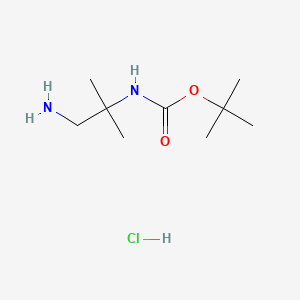

2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride is a Boc (tert-butoxycarbonyl)-protected diamine derivative. Its structure features a central propane backbone with a methyl group and a Boc-protected amine at the 2-position, alongside a free amine group at the 1-position, stabilized as a hydrochloride salt (CAS: 134597-95-8) . This compound is widely used in pharmaceutical synthesis as a building block for peptidomimetics, enzyme inhibitors, and ligands due to its stability under basic conditions and ease of deprotection under acidic conditions.

Properties

IUPAC Name |

tert-butyl N-(1-amino-2-methylpropan-2-yl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-8(2,3)13-7(12)11-9(4,5)6-10;/h6,10H2,1-5H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLZLOMGUNTNJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662574 | |

| Record name | tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169954-68-1 | |

| Record name | tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-N-BOC-2-Methylpropane-1,2-diamine HCl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the hydrochloride salt. One common method involves the reaction of 2-methylpropane-1,2-diamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amine can undergo nucleophilic substitution reactions with electrophiles.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Salt Formation: The free amine can form salts with various acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in the presence of a base such as triethylamine.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Salt Formation: Hydrochloric acid, sulfuric acid, and other mineral acids are used to form the corresponding salts.

Major Products Formed

Substitution Reactions: The major products are N-substituted derivatives of the original compound.

Deprotection Reactions: The major product is the free amine.

Salt Formation: The major products are the corresponding amine salts.

Scientific Research Applications

2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It is used in the preparation of biologically active compounds for research purposes.

Medicine: It is used in the synthesis of pharmaceutical compounds, particularly those with amine functionalities.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride is primarily related to its role as a synthetic intermediate. It does not have a direct biological mechanism of action but is used to introduce amine functionalities into target molecules. The Boc group serves as a protecting group, allowing selective reactions to occur at other sites on the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

A comparative analysis of structurally related compounds is presented below, focusing on protecting groups, backbone modifications, and applications.

Table 1: Structural and Functional Comparison

Detailed Analysis

(i) Protecting Group Variants

2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride (CAS: 850033-67-9):

The Cbz group offers orthogonal protection compared to Boc. While Boc is cleaved under acidic conditions (e.g., TFA), Cbz is removed via catalytic hydrogenation. This makes Cbz derivatives preferable in sequential deprotection strategies .2-N-Boc vs. 1-N-Boc Isomers (CAS: 134597-95-8 vs. 169954-68-1):

The positional isomerism of the Boc group significantly impacts reactivity. The 2-N-Boc isomer exhibits higher steric hindrance at the 2-position, reducing nucleophilic attack rates compared to the 1-N-Boc variant .

(ii) Backbone Modifications

Azetidine Derivatives (CAS: 1408076-37-8):

Replacing the propane backbone with an azetidine ring introduces rigidity, favoring applications in kinase inhibitors and GPCR-targeted drugs where conformational restriction is critical .Butane vs. Propane Backbones (1-N-Boc-Butane-1,2-diamine hydrochloride):

The extended butane chain enhances lipophilicity, improving membrane permeability in drug candidates. However, it may reduce solubility in aqueous media .

(iii) Stereochemical Considerations

- S-2-N-Boc-propane-1,2-diamine hydrochloride (CAS: 1217631-35-0): The S-enantiomer is prioritized in asymmetric synthesis for chiral ligands or catalysts. Its stereoselectivity is critical in producing enantiopure pharmaceuticals, such as β-blockers or antiviral agents .

Biological Activity

2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride, also known as 1-N-Boc-2-methylpropane-1,2-diamine hydrochloride, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

- Chemical Formula : C₉H₂₁ClN₂O₂

- CAS Number : 169954-68-1

- Molecular Weight : 208.73 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound acts as a precursor in the synthesis of biologically active molecules, particularly in medicinal chemistry.

Target Interactions

- Enzyme Modulation : The compound may influence enzyme activity by acting as a substrate or inhibitor.

- Cell Signaling Pathways : It can potentially interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains and demonstrated effectiveness in inhibiting growth.

Anticancer Potential

The compound has been investigated for its anticancer properties. It may induce apoptosis in cancer cells through modulation of specific signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Modulates enzyme activity |

Study Example: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.

Study Example: Anticancer Activity

A recent publication explored the effects of this compound on human cancer cell lines. The study found that treatment with this compound resulted in increased rates of apoptosis, indicating its potential utility in cancer therapy.

Q & A

Q. What are the established synthetic routes for 2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves Boc-protection of the primary amine followed by salt formation. A common approach includes:

Amino Group Protection : Reacting 2-methylpropane-1,2-diamine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to selectively protect the primary amine .

Hydrochloride Salt Formation : Treating the Boc-protected intermediate with HCl in an ether solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: chloroform/methanol) enhances purity (>95%) .

- Critical Parameters : pH control during Boc protection (pH 8–9) and stoichiometric excess of Boc₂O (1.2–1.5 eq) minimize side reactions .

Q. How is this compound characterized, and what analytical techniques are most reliable?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms Boc group integration (e.g., tert-butyl singlet at δ 1.4 ppm in ¹H NMR) and amine proton environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₀H₂₂ClN₂O₂: 259.12 g/mol) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) with UV detection at 210 nm .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar solvents (water: ~50 mg/mL; DMSO: >100 mg/mL) due to the hydrochloride salt. Limited solubility in non-polar solvents (e.g., hexane) .

- Stability :

- Thermal : Stable at ≤25°C; degradation observed >80°C (TGA data).

- pH Sensitivity : Stable in acidic conditions (pH 2–6); Boc group hydrolyzes in strong bases (pH >10) .

- Storage Recommendations : Desiccated at -20°C in amber vials to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound, particularly in scaling from milligram to gram quantities?

- Methodological Answer :

- Solvent Selection : Dichloromethane improves Boc protection efficiency compared to THF due to better solubility of intermediates .

- Catalysis : Adding DMAP (4-dimethylaminopyridine, 0.1 eq) accelerates Boc activation, reducing reaction time from 12 hrs to 4 hrs .

- Scale-Up Challenges :

- Heat Dissipation : Use jacketed reactors for exothermic Boc protection step.

- Precipitation Control : Gradual HCl addition during salt formation prevents aggregation, improving crystallinity .

- Yield Data :

| Scale (mg) | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| 100 | DCM | None | 72 |

| 1000 | DCM | DMAP | 85 |

| 5000 | THF/DCM mix | DMAP | 78 |

Q. What advanced analytical methods resolve structural ambiguities or impurities in this compound?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Resolves overlapping signals in crowded regions (e.g., diastereomeric impurities) .

- X-ray Crystallography : Confirms absolute configuration and hydrogen-bonding patterns in crystalline form .

- LC-MS/MS : Identifies trace impurities (e.g., de-Boc byproducts) at <0.5% levels using MRM transitions .

- Case Study : A 5% impurity (unprotected diamine) was traced to incomplete Boc protection; re-optimizing stoichiometry (Boc₂O: 1.5 eq) resolved this .

Q. How can contradictions in reported biological activity or synthetic yields be systematically addressed?

- Methodological Answer :

- Root-Cause Analysis :

Varied Protecting Group Strategies : Some protocols use Cbz instead of Boc, altering solubility and reactivity .

Salt Form Differences : Free base vs. hydrochloride salt impacts bioavailability in biological assays .

- Experimental Replication :

- Reproduce studies using identical reagents (e.g., Boc₂O from same supplier) and pH conditions.

- Example : Conflicting IC₅₀ values (10 µM vs. 25 µM) in enzyme inhibition assays were attributed to buffer composition (Tris vs. PBS) .

- Data Normalization : Report yields relative to starting material purity (HPLC-verified) and reaction scale .

Comparative Physicochemical Properties

| Property | 2-N-Boc-2-Methylpropane-1,2-diamine HCl | 1-N-Boc-Butane-1,2-diamine HCl | tert-Butyl (3-methylazetidin-3-yl)carbamate HCl |

|---|---|---|---|

| Molecular Formula | C₁₀H₂₂ClN₂O₂ | C₉H₂₀ClN₂O₂ | C₁₀H₂₀ClN₂O₂ |

| Exact Mass (g/mol) | 259.12 | 245.10 | 247.11 |

| Solubility in Water (mg/mL) | 50 | 30 | 45 |

| Melting Point (°C) | 158–160 | 142–145 | 150–153 |

| Stability (pH 7.4, 25°C) | >48 hrs | 24 hrs | >72 hrs |

Key Considerations for Experimental Design

- Protection/Deprotection : Boc groups are labile in acidic conditions; avoid TFA during peptide synthesis if retaining the Boc group is critical .

- Salt Exchange : For biological assays, convert to free base using ion-exchange resins (e.g., Dowex) to improve membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.